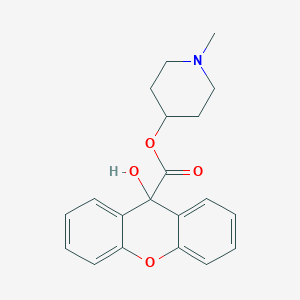

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester

Beschreibung

KB-2796 wird hauptsächlich zur Behandlung von Migräne eingesetzt, da es sowohl L-Typ- als auch T-Typ-Kalziumkanäle hemmen kann . Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in den Bereichen Neurologie und Ophthalmologie.

Eigenschaften

CAS-Nummer |

102585-03-5 |

|---|---|

Molekularformel |

C20H21NO4 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |

InChI |

InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |

InChI-Schlüssel |

XWNYLOBIJMEALR-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

Kanonische SMILES |

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |

Andere CAS-Nummern |

102585-03-5 |

Synonyme |

tricyclopinate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von KB-2796 umfasst die Herstellung einer Stammlösung in Dimethylsulfoxid (DMSO) und die anschließende Verdünnung, um die gewünschte Konzentration zu erreichen . Die Verbindung wird typischerweise bei -80 °C gelagert, um ihre Stabilität zu erhalten. Die Herstellungsmethode umfasst das Lösen des Arzneimittels in DMSO, um eine Mutterlauge zu erzeugen, die dann für Experimente in Kulturmedium weiter verdünnt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von KB-2796 beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Die Verbindung wird in großen Mengen hergestellt und unterliegt einer strengen Qualitätskontrolle, um ihre Reinheit und Wirksamkeit zu gewährleisten. Das Endprodukt wird häufig in Pulverform bei -20 °C gelagert, um eine Langzeitstabilität zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

KB-2796 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Neurologie und Ophthalmologie. Es wurde gezeigt, dass es die Glutamat-induzierte Neurotoxizität in kultivierten retinalen Neuronen von Ratten reduziert und vor N-Methyl-D-Aspartat- und Kainat-induzierter Neurotoxizität schützt. In-vivo-Studien haben seine Fähigkeit demonstriert, die Durchblutung in der Netzhaut und am Sehnervkopf zu erhöhen, was es zu einer wertvollen Verbindung für die Forschung zur Augengesundheit macht.

Zusätzlich zu seinen neurologischen Anwendungen wurde KB-2796 auf sein Potenzial zur Linderung ischämischer Rückenmarkschäden bei Kaninchen untersucht. Diese Verbindung wurde auch auf ihre Auswirkungen auf die zerebrale Durchblutung und ihre Fähigkeit untersucht, neuronale Schäden nach zerebraler Hypoxie/Ischämie zu verhindern.

Wirkmechanismus

KB-2796 entfaltet seine Wirkung durch Blockierung von L-Typ- und T-Typ-Kalziumkanälen, die für die Regulierung des Kalziumeinstroms in Neuronen unerlässlich sind. Durch die Hemmung dieser Kanäle reduziert KB-2796 den Anstieg des zytosolischen Kalziumspiegels, der bei der Glutamatbehandlung auftritt, und verhindert so die Neurotoxizität. Die Verbindung erhöht auch die Zytotoxizität von Adriamycin und die Apoptose, die durch Adriamycin oder Vincristin in bestimmten Zelllinien induziert wird.

Wissenschaftliche Forschungsanwendungen

KB-2796 has a wide range of scientific research applications, particularly in the fields of neurology and ophthalmology. It has been shown to reduce glutamate-induced neurotoxicity in rat cultured retinal neurons and protect against N-methyl-D-aspartate and kainate-induced neurotoxicity . In vivo studies have demonstrated its ability to increase blood flow in the retina and optic nerve head, making it a valuable compound for research in ocular health .

In addition to its neurological applications, KB-2796 has been studied for its potential to ameliorate ischemic spinal cord damage in rabbits . This compound has also been investigated for its effects on cerebral blood flow and its ability to prevent neuronal damage after cerebral hypoxia/ischemia .

Wirkmechanismus

KB-2796 exerts its effects by blocking L-type and T-type calcium channels, which are essential for the regulation of calcium influx in neurons . By inhibiting these channels, KB-2796 reduces the rise in cytosolic calcium levels that occurs with glutamate treatment, thereby preventing neurotoxicity . The compound also increases the cytotoxicity of adriamycin and the apoptosis induced by adriamycin or vincristine in certain cell lines .

Vergleich Mit ähnlichen Verbindungen

Liste ähnlicher Verbindungen

- Nimodipin

- Flunarizin

- Diphenylpiperazinderivate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.